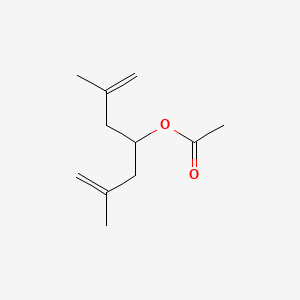

2,6-Dimethyl-1,6-heptadien-4-ol acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70187-91-6 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2,6-dimethylhepta-1,6-dien-4-yl acetate |

InChI |

InChI=1S/C11H18O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h11H,1,3,6-7H2,2,4-5H3 |

InChI Key |

NAASNCRONHZOQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(CC(=C)C)OC(=O)C |

Origin of Product |

United States |

Contextualization Within Modern Organic Chemistry and Ester Systems

2,6-Dimethyl-1,6-heptadien-4-ol (B11956263) acetate (B1210297) is a notable example of an organic ester, a class of compounds central to both biological processes and industrial applications. Esters are characterized by a carbonyl group adjacent to an ether linkage, a functionality that imparts specific reactivity and physical properties. In the context of modern organic chemistry, the study of ester systems is crucial for the development of everything from pharmaceuticals to polymers.

This compound's classification as a diene—a hydrocarbon with two carbon-carbon double bonds—further enhances its chemical significance. Dienes are fundamental components in a variety of synthetic transformations, most notably in polymerization and cycloaddition reactions. wikipedia.org The presence of both an ester and a diene moiety within the same molecule makes 2,6-Dimethyl-1,6-heptadien-4-ol acetate a bifunctional substrate with potential for complex and controlled chemical manipulations.

Overview of Structural Features and Synthetic Significance for Advanced Materials and Chemical Intermediates

The structure of 2,6-Dimethyl-1,6-heptadien-4-ol (B11956263) acetate (B1210297), with the IUPAC name 2,6-dimethylhepta-1,6-dien-4-yl acetate, reveals a seven-carbon chain with double bonds at the first and sixth positions. researchgate.net Methyl groups are substituted at the second and sixth carbons, and an acetate group is attached to the fourth carbon. This arrangement of functional groups provides multiple reactive sites, making it a valuable intermediate in organic synthesis.

While specific applications in advanced materials are still an area of ongoing research, the structural motifs present in 2,6-Dimethyl-1,6-heptadien-4-ol acetate are found in various biologically active molecules and polymer precursors. For instance, a closely related isomer, 2,6-dimethyl-1,5-heptadien-3-yl acetate, is recognized as a sex pheromone of the Comstock mealybug, highlighting the importance of this chemical framework in the synthesis of semiochemicals for pest management. google.com The diene functionality allows for polymerization, suggesting potential use in the development of specialty polymers and resins. wikipedia.org The ester group can be hydrolyzed to reveal a secondary alcohol, offering a handle for further functionalization or for its use as a chiral building block in asymmetric synthesis.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethyl 1,6 Heptadien 4 Ol Acetate

Reactivity of the Diene Moiety: Cycloaddition Reactions and Polymerization Pathways

The non-conjugated diene system of 2,6-dimethyl-1,6-heptadien-4-ol (B11956263) acetate (B1210297) is amenable to various cycloaddition reactions. In intramolecular [2+2] photocycloadditions, typically catalyzed by a copper(I) species, the two double bonds can react to form a bicyclo[3.2.0]heptane core. researchgate.net The regioselectivity and stereoselectivity of such reactions are often influenced by the substitution pattern of the diene and the nature of the catalyst. researchgate.net Similarly, transition metal-catalyzed [2+2+2] cycloadditions with an external alkyne could potentially lead to the formation of a substituted benzene (B151609) ring fused to a seven-membered ring. acs.orgnih.gov

The terminal alkene moieties also present the possibility for polymerization. Cationic polymerization is a viable pathway for alkenes with electron-donating groups. wikipedia.orgyoutube.com In the case of 2,6-dimethyl-1,6-heptadien-4-ol acetate, initiation by a strong acid could lead to the formation of a carbocation at one of the double bonds, which could then propagate by attacking the double bond of another monomer unit. The presence of two double bonds per monomer could also lead to cross-linking. Another potential polymerization route is through acyclic diene metathesis (ADMET), which utilizes a metathesis catalyst to form a growing unsaturated polymer chain. orgoreview.com

| Reaction Type | Description | Potential Product Core Structure |

|---|---|---|

| Intramolecular [2+2] Photocycloaddition | A photochemical reaction, often copper-catalyzed, where the two double bonds of the diene react to form a four-membered ring. researchgate.net | Bicyclo[3.2.0]heptane |

| [2+2+2] Cycloaddition with Alkyne | A transition metal-catalyzed reaction involving the two double bonds of the diene and an external alkyne to form a six-membered ring. acs.orgnih.gov | Substituted Benzene Fused to a Seven-Membered Ring |

Reactivity of the Acetate Ester: Hydrolysis, Transesterification, and Acetylation Mechanisms

The acetate ester group in this compound can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. chemistrysteps.comlibretexts.org A tetrahedral intermediate is formed, and after a series of proton transfers, an alcohol and acetic acid are produced. For secondary allylic acetates, an alternative AAL1 mechanism may occur in concentrated acid, involving the formation of a stable allylic carbocation. ucoz.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. The subsequent elimination of the alkoxide leaving group yields acetic acid, which is then deprotonated by the basic conditions to form a carboxylate salt.

Transesterification: This process involves the conversion of one ester to another. Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon in an addition-elimination mechanism. masterorganicchemistry.comresearchgate.netresearchgate.netyoutube.comyoutube.com Acid-catalyzed transesterification proceeds through a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

The formation of this compound itself is an example of an acetylation reaction, where the corresponding alcohol is treated with an acetylating agent.

| Reaction | Catalyst | Key Mechanistic Steps |

|---|---|---|

| Hydrolysis | Acid (H₃O⁺) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of the alcohol. |

| Hydrolysis | Base (OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Formation of a tetrahedral intermediate. 3. Elimination of the alkoxide. 4. Deprotonation of the resulting carboxylic acid. |

| Transesterification | Acid (H⁺) | Similar to acid-catalyzed hydrolysis, but with an alcohol as the nucleophile. |

| Transesterification | Base (RO⁻) | Similar to base-catalyzed hydrolysis, but with an alkoxide as the nucleophile. masterorganicchemistry.comresearchgate.netresearchgate.netyoutube.comyoutube.com |

Chiral Transformations and Stereochemical Inversion Studies at the 4-Position

The C-4 position of this compound is a stereocenter, meaning the compound can exist as enantiomers. The synthesis of a single enantiomer can be achieved through various asymmetric synthesis strategies. One approach is the catalytic asymmetric synthesis of chiral allylic esters from prochiral starting materials. organic-chemistry.orgacs.orgacs.orgnih.govnih.gov For instance, the enantioselective SN2' substitution of an allylic alcohol derivative with a carboxylic acid in the presence of a chiral palladium catalyst can yield enantioenriched allylic esters. acs.orgnih.gov

Stereochemical inversion at the 4-position is a potential transformation. This could occur through reactions that proceed via a planar carbocation intermediate. For example, under conditions that favor an SN1-type reaction, the departure of the acetate leaving group would form a resonance-stabilized allylic carbocation. Subsequent nucleophilic attack could then occur from either face of the planar carbocation, leading to a racemic or near-racemic mixture of products. The isomerization of secondary allylic alcohols to ketones with an α-tertiary stereocenter using a rhodium catalyst is another example of a stereoconvergent transformation. nih.gov

Oxidative and Reductive Transformations of Olefinic and Ester Groups

The olefinic and ester functionalities of this compound are susceptible to a range of oxidative and reductive transformations.

Oxidative Transformations: The double bonds can be oxidized to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). stackexchange.commasterorganicchemistry.comleah4sci.comyoutube.com Given the presence of two double bonds, the reaction can potentially yield a mono-epoxide or a di-epoxide. The regioselectivity of mono-epoxidation would depend on the relative electron densities of the two double bonds. Generally, more substituted (more electron-rich) alkenes react faster with m-CPBA. stackexchange.com

Reductive Transformations: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. ic.ac.ukbyjus.commasterorganicchemistry.comyoutube.com In the case of this compound, treatment with LiAlH₄ would reduce the acetate group to a primary alcohol, yielding 2,6-dimethyl-1,6-heptadien-4-ol and ethanol. While LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, under certain conditions, allylic alcohols can undergo reductive rearrangement. byjus.comcdnsciencepub.com

| Reaction Type | Reagent | Functional Group Transformation | Potential Product(s) |

|---|---|---|---|

| Oxidation | m-CPBA | Alkene to Epoxide stackexchange.commasterorganicchemistry.comleah4sci.comyoutube.com | Mono- or di-epoxide |

| Reduction | LiAlH₄ | Ester to Primary Alcohol ic.ac.ukbyjus.commasterorganicchemistry.comyoutube.com | 2,6-Dimethyl-1,6-heptadien-4-ol and Ethanol |

Mechanistic Pathways of Nucleophilic and Electrophilic Additions to the Unsaturated System

The double bonds of this compound are susceptible to electrophilic addition reactions. The addition of an electrophile, such as HBr, to one of the double bonds would proceed via the formation of the most stable carbocation intermediate. libretexts.orglibretexts.orglibretexts.org For a terminal alkene, protonation would occur at the terminal carbon to form a secondary carbocation. If the resulting carbocation is allylic, it will be resonance-stabilized, and the nucleophile can attack at either of the carbons bearing a partial positive charge, leading to a mixture of 1,2- and 1,4-addition products. fiveable.memasterorganicchemistry.comlibretexts.orgquizlet.comopenochem.orgchemistrysteps.comyoutube.com The ratio of these products can be influenced by reaction conditions such as temperature, with the kinetic product often favored at lower temperatures and the thermodynamic product at higher temperatures. libretexts.org

While the double bonds themselves are electron-rich and thus not susceptible to direct nucleophilic attack, the carbonyl carbon of the acetate group is electrophilic and can be attacked by nucleophiles, as discussed in the context of hydrolysis and transesterification.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethyl 1,6 Heptadien 4 Ol Acetate

Quantum Mechanical Studies of Electronic Structure, Stability, and Reactivity

There is currently no available research detailing quantum mechanical studies on 2,6-dimethyl-1,6-heptadien-4-ol (B11956263) acetate (B1210297). Such studies would typically involve calculations of molecular orbital energies, electron density distribution, and electrostatic potential maps to provide insights into the molecule's electronic characteristics, stability, and potential sites for chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Information regarding molecular dynamics simulations to explore the conformational landscape of 2,6-dimethyl-1,6-heptadien-4-ol acetate is not present in the current body of scientific literature. These simulations are crucial for understanding the flexibility of the molecule and identifying its most stable three-dimensional structures, which in turn influence its physical and biological properties.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Interpretation

While Density Functional Theory (DFT) is a powerful tool for predicting and interpreting spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, no published studies have applied these calculations to this compound. For the related compound, 2,6-dimethyl-2,5-heptadien-4-one, DFT calculations have been used to analyze its vibrational and electronic spectra. researchgate.net However, the presence of the acetate group in the target compound would significantly alter its electronic and vibrational properties, making direct extrapolation of these findings inappropriate.

Elucidation of Reaction Mechanisms via Computational Reaction Pathways

A comprehensive search of chemical databases and academic journals did not yield any studies on the computational elucidation of reaction mechanisms involving this compound. Investigating reaction pathways through computational chemistry allows for the determination of transition state energies and reaction kinetics, providing a deeper understanding of how the molecule is formed and how it behaves in chemical reactions.

In Silico Design and Prediction of Novel this compound Derivatives

There is no available information on the in silico design and prediction of novel derivatives of this compound. This area of research would involve computational screening of modified structures to identify derivatives with enhanced or novel properties for various applications.

Biological Relevance and Mechanistic Interactions of 2,6 Dimethyl 1,6 Heptadien 4 Ol Acetate Non Clinical Focus

Identification as a Natural Product Component or Metabolite in Biological Systems

There is currently no scientific literature available that identifies 2,6-dimethyl-1,6-heptadien-4-ol (B11956263) acetate (B1210297) as a component of a natural product or as a metabolite in any biological system.

Chemoecological Significance and Role as a Semiochemical (e.g., Pheromone Component)

No research could be found that assigns a chemoecological role to 2,6-dimethyl-1,6-heptadien-4-ol acetate. It has not been identified as a semiochemical, such as a pheromone or allomone.

It is noteworthy that a closely related isomer, 2,6-dimethyl-1,5-heptadien-3-yl acetate, is a well-documented sex pheromone of the Comstock mealybug (Pseudococcus comstocki). studiamsu.md Another isomer, 2,6-dimethyl-1,5-heptadien-4-ol acetate, was synthesized and evaluated for its attractiveness to Comstock mealybug males, but it showed less activity than other analogs. tandfonline.com However, no such biological activity has been reported for this compound.

Biochemical Transformations and Enzymatic Bioconversions (e.g., Biocatalysis, Metabolism in Model Organisms)

Information regarding biochemical transformations, such as those involving enzymes (biocatalysis) or metabolic pathways in model organisms for this compound, is not available in the current scientific literature.

Molecular Target Identification and Ligand-Binding Studies (in vitro, non-human models)

There are no published in vitro studies or investigations in non-human models that identify specific molecular targets or detail ligand-binding interactions for this compound.

Biosynthetic Pathways Leading to this compound in Natural Systems

A specific biosynthetic pathway for this compound has not been described in the scientific literature. As a C11 compound, its formation would likely involve pathways for "noncanonical terpenoids," which deviate from the typical five-carbon isoprene (B109036) rule. nih.govresearchgate.net These pathways can involve methyltransferase enzymes that add a methyl group to a standard C10 precursor like geranyl diphosphate (B83284) (GPP). nih.govresearchgate.net However, the specific enzymes and reactions leading to the 2,6-dimethyl-1,6-heptadien-4-ol skeleton are not documented.

Applications of 2,6 Dimethyl 1,6 Heptadien 4 Ol Acetate As a Synthetic Intermediate

Utilization in the Synthesis of Complex Natural Products and Analogues

While direct application of 2,6-dimethyl-1,6-heptadien-4-ol (B11956263) acetate (B1210297) in the total synthesis of complex natural products is not prominently reported, its structural isomer, lavandulyl acetate, is a known component of lavender oil and has been a target in natural product synthesis. The synthesis of such terpenoid structures often involves the strategic manipulation of diene and acetate functionalities. For instance, the biosynthesis of lavandulol (B192245) and lavandulyl acetate has been achieved in engineered E. coli, highlighting the importance of this structural class. biorxiv.orgresearchgate.netbiorxiv.org Synthetic routes towards similar acyclic terpenoids could potentially utilize 2,6-dimethyl-1,6-heptadien-4-ol acetate as a building block, leveraging its diene structure for cyclization reactions or functional group interconversions to construct more complex molecular skeletons.

Role in the Development of Fine Chemicals and Pharmaceutical Intermediates

The development of fine chemicals and pharmaceutical intermediates often relies on the availability of versatile starting materials. Dienol acetates can serve as precursors to various functional groups. For example, the allylic acetate moiety can be a leaving group in substitution reactions, allowing for the introduction of new functionalities. Furthermore, the diene system can undergo a range of reactions, including cycloadditions and olefin metathesis, to build molecular complexity.

A series of 1,6-heptadienes substituted at the 4-position with nucleic acid bases have been synthesized from 1,6-heptadien-4-ol, the precursor alcohol to the target acetate. nih.gov These derivatives have been studied for their stereochemistry in cyclization and cyclopolymerization reactions, which is relevant for the development of novel materials and potential therapeutic agents. nih.gov This demonstrates the utility of the core heptadiene structure in creating functionalized molecules of pharmaceutical interest.

Polymer Chemistry Applications and Monomer Development

Functionalized 1,6-heptadienes are valuable monomers in polymer chemistry, particularly in cyclopolymerization reactions. Palladium complexes have been shown to catalyze the cyclopolymerization of 4,4-disubstituted 1,6-heptadienes, producing polymers with trans-fused five-membered rings in the repeating units. nih.gov These polymers can have unique physical and chemical properties.

Copolymerization of 1,6-heptadiene (B165252) derivatives with olefins like ethylene (B1197577) and 1-hexene, also catalyzed by palladium complexes, yields copolymers containing both five-membered rings and oligoethylene or polyhexene units. nih.gov This approach allows for the tuning of polymer properties by varying the comonomers and their ratios. The presence of the acetate group in this compound could introduce polarity and a site for post-polymerization modification, making it a potentially interesting monomer for the synthesis of functional polymers. nih.gov

Precursor for Advanced Materials and Functional Molecules

The diene functionality within this compound makes it a candidate for the synthesis of advanced materials. Diene-based polymers are fundamental in the production of synthetic rubbers and can be modified to create materials with specific properties. rsc.org The introduction of functional groups, such as the acetate in the target molecule, can enhance properties like adhesion and compatibility with other materials.

Furthermore, the reactivity of the diene allows for its incorporation into more complex architectures. For example, the synthesis of purine- and pyrimidine-substituted heptadienes from 1,6-heptadien-4-ol and their subsequent cyclocopolymerization with sulfur dioxide have been reported to form copolymers with cis-linked five-membered rings. nih.gov Such structures could have applications in materials science due to their unique topologies and the potential for hydrogen bonding interactions from the nucleic acid bases.

Environmental Fate and Degradation Studies of 2,6 Dimethyl 1,6 Heptadien 4 Ol Acetate

Photodegradation Pathways and Mechanisms

There is currently no available scientific literature detailing the photodegradation pathways or mechanisms of 2,6-dimethyl-1,6-heptadien-4-ol (B11956263) acetate (B1210297). Research into how this compound reacts when exposed to sunlight, including the identification of potential photoproducts and the kinetics of its decomposition, has not been published.

Biodegradation Mechanisms in Environmental Matrices (Soil, Water)

Information regarding the biodegradation of 2,6-dimethyl-1,6-heptadien-4-ol acetate in environmental matrices such as soil and water is not present in the reviewed scientific literature. Studies that would identify microorganisms capable of metabolizing this compound, the enzymatic pathways involved, and the ultimate breakdown products are absent.

Hydrolytic Stability and Environmental Persistence

No data is available on the hydrolytic stability of this compound. The rate at which this compound might break down in water under various pH conditions has not been documented. This lack of information prevents an assessment of its potential persistence in aquatic environments.

Advanced Analytical Methodologies for Environmental Monitoring and Detection

While general advanced analytical methodologies exist for the detection of organic compounds in environmental samples, specific methods tailored to or validated for the monitoring of this compound have not been described in the available literature. The development of such methods would be a crucial first step in assessing its potential presence and concentration in the environment. These techniques would likely involve sample extraction and concentration followed by analysis using highly selective and sensitive equipment. env.go.jp

Future Research Directions and Emerging Paradigms in 2,6 Dimethyl 1,6 Heptadien 4 Ol Acetate Chemistry

Exploration of Novel Synthetic Methodologies and Catalytic Systems

Future research into the synthesis of 2,6-Dimethyl-1,6-heptadien-4-ol (B11956263) acetate (B1210297) is expected to focus on the development of more efficient, selective, and sustainable methods. A significant area of exploration will be the application of novel catalytic systems that can overcome the limitations of traditional approaches.

Transition Metal Catalysis: Palladium-catalyzed reactions have been instrumental in the synthesis of allylic acetates, and future work will likely explore more sophisticated palladium catalysts with tailored ligands to control regioselectivity and stereoselectivity. organic-chemistry.orgresearchgate.net Beyond palladium, other transition metals such as cobalt and ruthenium are showing promise in the allylation of various substrates. organic-chemistry.orgacs.org Research into cobalt-catalyzed cross-coupling reactions, for instance, could offer cost-effective and highly functional group tolerant pathways to 2,6-Dimethyl-1,6-heptadien-4-ol acetate and its analogues. researchgate.net The development of ruthenium-catalyzed allylation of aldehydes using allyl acetate as the allylating reagent presents an environmentally benign approach, with byproducts being only carbon dioxide and acetic acid. organic-chemistry.org

Transition-Metal-Free Methodologies: A growing trend in organic synthesis is the move towards transition-metal-free reactions to enhance the sustainability of chemical processes. Future studies will likely investigate iodine-catalyzed allylic alkylations and other metal-free approaches for the synthesis of this compound. researchgate.net These methods offer the advantages of being more economical and avoiding the potential for metal contamination in the final product.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly expanding field, offering high selectivity under mild reaction conditions. Lipases, in particular, have been widely used for the synthesis of various esters, including flavor and fragrance compounds. researchgate.netbenthamdirect.com Future research will likely focus on identifying or engineering specific lipases or other enzymes for the efficient and enantioselective synthesis of this compound. This biocatalytic approach is highly attractive for producing "natural" labeled products for the flavor and fragrance industry. cnr.it

| Catalytic System | Potential Advantages for Synthesis | Key Research Focus |

| Palladium Catalysis | High efficiency and selectivity | Development of advanced ligands for stereocontrol |

| Cobalt/Ruthenium Catalysis | Cost-effective, functional group tolerance | Optimization of reaction conditions for higher yields |

| Transition-Metal-Free | Economical, avoids metal contamination | Exploration of new catalysts and reaction pathways |

| Biocatalysis (Enzymes) | High enantioselectivity, mild conditions | Screening and engineering of enzymes for specific synthesis |

Development of Advanced Analytical and Characterization Techniques

A thorough understanding of the properties and behavior of this compound requires sophisticated analytical techniques. Future research will focus on developing and applying advanced methods for its comprehensive characterization.

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are fundamental for the separation and quantification of terpenes and their derivatives. ethz.ch Future advancements will likely involve the use of multidimensional GC (GCxGC) coupled with mass spectrometry (MS) to resolve complex mixtures and identify trace impurities. Chiral chromatography, particularly chiral GC, will be crucial for separating and quantifying the enantiomers of this compound, which is essential as different enantiomers can exhibit distinct biological activities and sensory properties. acs.orggcms.cz

Mass Spectrometry: Advanced mass spectrometry techniques will play a pivotal role in the structural elucidation and sensitive detection of this compound. Techniques such as high-resolution mass spectrometry (HRMS) will be employed for accurate mass determination and elemental composition analysis. Emerging MS methods, including ion mobility-mass spectrometry (IM-MS), may offer new possibilities for discriminating between isomers without the need for chromatographic separation. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. azom.com Future research will utilize advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound and its potential isomers. nih.govmdpi.com These techniques will be particularly important for determining the stereochemistry of the molecule.

| Analytical Technique | Application in Future Research | Expected Insights |

| Multidimensional GC-MS | Separation and identification in complex matrices | Comprehensive impurity profiling and trace analysis |

| Chiral Chromatography | Enantiomer separation and quantification | Determination of enantiomeric excess and specific bioactivity |

| High-Resolution MS | Accurate mass determination | Unambiguous molecular formula confirmation |

| Advanced 2D NMR | Complete structural and stereochemical assignment | Detailed understanding of molecular architecture |

Investigation of Untapped Reactivity Profiles and Novel Chemical Transformations

The unique structural features of this compound, including its two double bonds and allylic acetate functionality, suggest a rich and largely unexplored reactivity profile. Future research will aim to uncover and harness this reactivity for the synthesis of novel compounds.

Transition Metal-Catalyzed Transformations: The allylic acetate group is a versatile functional group that can participate in a wide range of transition metal-catalyzed reactions. rsc.org Future studies will likely explore reactions such as asymmetric allylic alkylations, which could provide access to a variety of chiral molecules. uwindsor.caacs.org The investigation of palladium-catalyzed reactions involving the oxidative addition of the allylic acetate will continue to be a fruitful area of research, potentially leading to new carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Cycloaddition Reactions: The diene system within this compound makes it a potential substrate for cycloaddition reactions, such as the Diels-Alder reaction. Exploring these reactions could lead to the synthesis of complex cyclic structures that may possess interesting biological activities.

Radical Reactions: The involvement of radicals in transition metal-catalyzed allylic functionalization is a rapidly developing area. rsc.org Future research could explore the participation of this compound in radical-mediated transformations, opening up new avenues for its functionalization.

Discovering New Non-Clinical Biological Roles and Mechanistic Insights

While the primary applications of many terpene acetates are in the flavor and fragrance industry, there is a vast and underexplored potential for other biological activities. Future research will focus on discovering new non-clinical roles for this compound, particularly in the realm of chemical ecology.

Insect Pheromones and Kairomones: Terpenes and terpenoids are well-known to act as chemical signals in insect communication, serving as sex pheromones, aggregation pheromones, and alarm pheromones. nih.govresearchgate.net Future investigations will likely screen this compound for pheromonal or kairomonal activity in various insect species. This could lead to the development of novel and environmentally friendly pest management strategies. nih.gov

Mechanistic Studies of Insect Olfaction: To understand how insects perceive and respond to this compound, future research will need to delve into the molecular mechanisms of insect olfaction. This involves identifying the specific olfactory receptors (ORs) that bind to this compound and characterizing the neural pathways that are activated. nih.govnih.govresearchgate.net Such studies will provide fundamental insights into insect-plant and insect-insect interactions.

Antimicrobial and Other Bioactivities: Many terpenes and their derivatives exhibit a broad range of biological activities, including antimicrobial and cytotoxic effects. researchgate.netresearchgate.net Systematic screening of this compound against various microorganisms and cell lines could reveal new potential applications in areas beyond flavors and fragrances. Understanding the structure-activity relationships will be key to optimizing its potential efficacy. researchgate.net

Sustainable Production and Utilization Strategies for Industrial Applications

The industrial production and use of this compound must be aligned with the principles of green chemistry and sustainability. Future research will focus on developing environmentally friendly production methods and exploring new applications that leverage its unique properties.

Biotechnological Production: The use of microbial fermentation to produce terpenes and other fine chemicals from renewable feedstocks is a rapidly advancing field. ukri.orgbath.ac.uk Future research will aim to engineer microorganisms, such as E. coli or yeast, to produce the alcohol precursor of this compound, which can then be esterified. nih.gov This approach offers the potential for a scalable and sustainable production platform.

Enzymatic Synthesis: As mentioned earlier, biocatalysis offers a green alternative to traditional chemical synthesis. researchgate.net The development of robust and reusable immobilized enzymes for the esterification step will be a key area of research to improve the economic viability of this approach for industrial-scale production of flavor and fragrance compounds. cnr.itnih.govtandfonline.com

Use of Renewable Feedstocks: Terpenes themselves are abundant and renewable natural products that can serve as starting materials for the synthesis of a wide range of chemicals. bath.ac.uk Future research will continue to explore ways to efficiently convert readily available terpenes into more valuable compounds like this compound, thereby reducing reliance on fossil fuels. nih.gov

Novel Industrial Applications: Beyond its use as a flavor and fragrance ingredient, future research may uncover new industrial applications for this compound. For example, its structure may lend itself to use as a monomer in the synthesis of novel polymers or as a component in the formulation of green solvents. acs.org

| Strategy | Focus Area | Potential Impact |

| Biotechnological Production | Metabolic engineering of microorganisms | Sustainable and scalable production from renewable feedstocks |

| Enzymatic Synthesis | Immobilized enzyme technology | Green and efficient manufacturing for the flavor industry |

| Renewable Feedstocks | Conversion of abundant natural terpenes | Reduced reliance on petrochemicals |

| Novel Applications | Polymer chemistry, green solvents | Expansion into new high-value markets |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for 2,6-Dimethyl-1,6-heptadien-4-ol acetate in academic research?

- Answer: Grignard reactions are highly effective for synthesizing homoallylic alcohols like this compound, achieving yields >90% and selectivity via steric control from the isopropylene bridge . Pyrolysis of precursors (e.g., 2,6-dimethyl-2,3,8-triacetoxyoctane) at 450–475°C under acidic conditions (e.g., KHSO₄) also yields the compound, though selectivity depends on catalyst choice (Table 1 in ). Avoid reflux conditions, as they favor side products like 2,6-dimethyl-1,6-heptadien-4-ol .

Q. How can researchers characterize the purity and structure of this compound?

- Answer: Use gas chromatography (GC) with SE-30 columns for purity assessment (98% achievable) and UV spectroscopy (λmax 230 nm, ε = 33,800) for structural confirmation . Saponification equivalence (284 vs. theoretical 285.7) and refractive index (nD<sup>20</sup> = 1.4680) provide additional validation .

Q. What are the key physical properties of this compound relevant to experimental design?

- Answer: Critical properties include a boiling point of 229.9°C at 760 mmHg, density of 0.894 g/cm³, and molecular weight of 182.26 g/mol . These parameters inform solvent selection, distillation conditions, and stoichiometric calculations for downstream reactions.

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound synthesis?

- Answer: Acid catalysts (e.g., p-toluenesulfonic acid) during pyrolysis shift product distribution toward trans- and cis-2,6-dimethyl-2,4-octadien-8-yl acetate isomers (3 and 3a), while oxalic acid favors the trans-1,3-octadienyl acetate (2) . Steric effects from the isopropenyl group in Grignard reactions further control bond formation from the less hindered face .

Q. What catalytic strategies enable chemo-enzymatic synthesis of derivatives from this compound?

- Answer: Encapsulating lipase CALB and Grubbs’ catalyst in MOF-74 microreactors facilitates cascade reactions (e.g., ring-closing metathesis/transesterification) with >97% conversion and 98% selectivity for cyclopentenyl acetate derivatives . Optimize enzyme/catalyst ratios to minimize side reactions.

Q. How can researchers mitigate competing pathways during the synthesis of this compound?

- Answer: Avoid prolonged heating at reflux, which promotes dehydration to 2,6-dimethyl-1,6-heptadien-4-ol . Use inert atmospheres and low-temperature catalysis (e.g., Grignard at 0°C) to suppress polymerization or oxidation.

Q. What role does this compound play in synthesizing bioactive compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.